molecular formula C17H24N2O2 B2607644 (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-45-1

(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2607644
CAS RN: 2411336-45-1
M. Wt: 288.391
InChI Key: ZTWFHZCXJATZOH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG-490 belongs to the class of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a key role in cell signaling pathways.

Scientific Research Applications

(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a key role in tumor growth and metastasis. (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are pro-inflammatory cytokines. In autoimmune disorders, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of the JAK-STAT pathway, which is involved in the pathogenesis of these diseases.

Mechanism of Action

(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide inhibits the activity of tyrosine kinases, including JAKs and other non-receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways, including the JAK-STAT pathway, which plays a key role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha.

Advantages and Limitations for Lab Experiments

(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of tyrosine kinases, its high potency, and its ability to penetrate cell membranes. However, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide also has some limitations, including its potential toxicity at high concentrations and its potential off-target effects.

Future Directions

There are several future directions for research on (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide. One area of research is the development of more potent and selective tyrosine kinase inhibitors based on the structure of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide. Another area of research is the identification of new therapeutic applications for (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide, including its potential use in the treatment of viral infections and neurological disorders. Finally, further studies are needed to evaluate the safety and efficacy of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroisocoumarin in the presence of a base to form the intermediate product, 2-(3,4-dihydro-1H-isochromen-1-yl)ethylamine. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide.

properties

IUPAC Name

(E)-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19(2)12-5-8-17(20)18-11-9-16-15-7-4-3-6-14(15)10-13-21-16/h3-8,16H,9-13H2,1-2H3,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWFHZCXJATZOH-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.